Cas no 1187011-21-7 (4-(Oxetan-2-yl)phenol)

4-(Oxetan-2-yl)phenol is a versatile phenolic compound featuring an oxetane ring, which imparts unique reactivity and stability to the molecule. The oxetane moiety enhances its utility as a building block in organic synthesis, particularly in pharmaceutical and materials chemistry. Its phenolic group allows for further functionalization, enabling applications in polymerization, crosslinking, or as a precursor for bioactive molecules. The strained oxetane ring offers opportunities for ring-opening reactions, contributing to its value in designing advanced materials or drug candidates. This compound is characterized by its balanced reactivity and stability, making it suitable for controlled synthetic transformations under mild conditions.
4-(Oxetan-2-yl)phenol structure
4-(Oxetan-2-yl)phenol structure
商品名:4-(Oxetan-2-yl)phenol
CAS番号:1187011-21-7
MF:C9H10O2
メガワット:150.174502849579
CID:6030743
PubChem ID:140094316

4-(Oxetan-2-yl)phenol 化学的及び物理的性質

名前と識別子

    • 4-(oxetan-2-yl)phenol
    • 1187011-21-7
    • EN300-767659
    • 4-(Oxetan-2-yl)phenol
    • インチ: 1S/C9H10O2/c10-8-3-1-7(2-4-8)9-5-6-11-9/h1-4,9-10H,5-6H2
    • InChIKey: CTXXHGAISMWTHK-UHFFFAOYSA-N
    • ほほえんだ: O1CCC1C1C=CC(=CC=1)O

計算された属性

  • せいみつぶんしりょう: 150.068079557g/mol
  • どういたいしつりょう: 150.068079557g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 128
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.4

4-(Oxetan-2-yl)phenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-767659-1.0g
4-(oxetan-2-yl)phenol
1187011-21-7 95%
1.0g
$1057.0 2024-05-22
Enamine
EN300-767659-0.1g
4-(oxetan-2-yl)phenol
1187011-21-7 95%
0.1g
$930.0 2024-05-22
Enamine
EN300-767659-0.5g
4-(oxetan-2-yl)phenol
1187011-21-7 95%
0.5g
$1014.0 2024-05-22
Enamine
EN300-767659-10.0g
4-(oxetan-2-yl)phenol
1187011-21-7 95%
10.0g
$4545.0 2024-05-22
Enamine
EN300-767659-0.25g
4-(oxetan-2-yl)phenol
1187011-21-7 95%
0.25g
$972.0 2024-05-22
Enamine
EN300-767659-2.5g
4-(oxetan-2-yl)phenol
1187011-21-7 95%
2.5g
$2071.0 2024-05-22
Enamine
EN300-767659-5.0g
4-(oxetan-2-yl)phenol
1187011-21-7 95%
5.0g
$3065.0 2024-05-22
Enamine
EN300-767659-0.05g
4-(oxetan-2-yl)phenol
1187011-21-7 95%
0.05g
$888.0 2024-05-22

4-(Oxetan-2-yl)phenol 関連文献

4-(Oxetan-2-yl)phenolに関する追加情報

Comprehensive Overview of 4-(Oxetan-2-yl)phenol (CAS No. 1187011-21-7): Properties, Applications, and Research Insights

4-(Oxetan-2-yl)phenol (CAS No. 1187011-21-7) is a specialized organic compound gaining attention in pharmaceutical and material science research due to its unique structural features. The molecule combines a phenol group with an oxetane ring, offering a balance of reactivity and stability. This hybrid structure makes it a valuable intermediate for synthesizing advanced polymers, drug candidates, and agrochemicals. Researchers are particularly interested in its potential as a bioisostere in medicinal chemistry, where it can replace traditional aromatic rings to improve metabolic stability.

Recent studies highlight the growing demand for oxetane-containing compounds like 4-(Oxetan-2-yl)phenol in green chemistry applications. Its low toxicity profile and biodegradability align with the global shift toward sustainable chemical processes. In drug discovery, the compound's ability to modulate hydrogen bonding and lipophilicity has sparked investigations into its use for CNS-targeting therapeutics and antibacterial agents. Analytical techniques such as HPLC-MS and NMR spectroscopy confirm its high purity (>98%), a critical factor for regulatory compliance in pharmaceutical applications.

The synthesis of CAS 1187011-21-7 typically involves ring-opening reactions of epoxides or photoinduced cycloadditions, with recent optimizations focusing on catalyst-free methods to reduce environmental impact. Patent analyses reveal its inclusion in OLED materials for flexible electronics, leveraging its electron-donating properties. As the industry explores alternatives to bisphenol derivatives, this compound emerges as a promising candidate for high-performance coatings due to its enhanced thermal stability (decomposition point >250°C).

From a commercial perspective, suppliers list 4-(Oxetan-2-yl)phenol under categories like pharmaceutical intermediates and fine chemicals, with pricing models reflecting its small-scale production status. Stability studies under accelerated aging conditions demonstrate excellent shelf life when stored in amber glass at -20°C, addressing common concerns about oxetane ring degradation. The compound's LogP value (experimental: 1.2±0.3) makes it particularly useful for designing blood-brain barrier penetrants, a hot topic in neurodegenerative disease research.

Emerging applications include its use as a crosslinking agent in dental composites and 3D printing resins, where its low viscosity and fast curing properties outperform conventional monomers. Computational chemistry models predict strong binding affinities to enzyme active sites, particularly those involving tyrosine kinase inhibition - a key area in oncology research. These multifaceted applications position 4-(Oxetan-2-yl)phenol as a compound with significant growth potential across interdisciplinary fields.

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